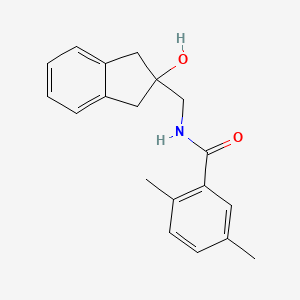
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide is a compound that appears to be related to benzamide derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. The compound of interest is not directly mentioned in the provided papers, but insights can be drawn from related studies on benzamide derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the acylation of amines or the reaction of acid chlorides with amines. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the target compound could be synthesized by a reaction between an appropriate indene derivative and a 2,5-dimethylbenzoyl chloride or acid.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted. X-ray diffraction (XRD) methods are commonly used to determine the structure of such compounds . The presence of substituents on the benzene ring and the amide nitrogen can influence the molecular conformation and the overall three-dimensional shape of the molecule.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydroxyalkylation, radical cyclization, and reductive chemistry. For instance, N-allylbenzamide can undergo hydroxyalkylation-initiated radical cyclization to form isoquinolinone derivatives . The reductive chemistry of benzamide derivatives can lead to the formation of amino or hydroxylamine derivatives, which can have significant biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and melting point . The electronic properties, such as the molecular electrostatic potential (MEP), can be studied using density functional theory (DFT) calculations to predict reactivity and interactions with biological targets .
Relevant Case Studies
Case studies involving benzamide derivatives often focus on their biological activities and potential applications in drug design. For example, novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide showed antimicrobial activity against various bacteria and fungi, and molecular docking studies suggested a mode of interaction with bacterial and fungal proteins . These studies highlight the importance of understanding the chemical properties of benzamide derivatives for their application in medicinal chemistry.
科学的研究の応用
Chemical Oxidation and Synthesis Applications
Chemical Oxidation : Studies on similar compounds, such as N,N-dimethylbenzamides, have explored their chemical oxidation processes. For instance, the chemical oxidation of anticonvulsants involving dimethylbenzamide structures has been examined to understand the oxidation sites and pathways, leading to various oxidized products without hydroxylating certain methyl groups (S. Adolphe-Pierre et al., 1998). Such research highlights the chemical reactivity and potential modification strategies for benzamide derivatives.
Synthesis of Complex Molecules : The synthesis of complex molecules from benzamide derivatives has been a subject of study, demonstrating the utility of these compounds in constructing more complex chemical entities. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide showcased the compound's potential in metal-catalyzed C–H bond functionalization reactions, hinting at applications in developing new synthetic methods for complex molecules (Hamad H. Al Mamari et al., 2019).
Applications in Drug Development and Metabolism Studies
Drug Development and HDAC Inhibition : N-acylhydrazone derivatives, structurally related to benzamides, have been designed and evaluated as potent histone deacetylase (HDAC) inhibitors, showcasing the application of these compounds in developing molecular therapies for cancer (D. A. Rodrigues et al., 2016). This research avenue indicates the potential for benzamide derivatives in therapeutic applications targeting specific enzymes or pathways.
Metabolic Studies : The metabolism of benzamide derivatives in organisms has been studied to understand their biotransformation and disposition. For instance, research on the disposition and metabolism of 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) in rats highlighted sex differences in metabolism pathways, providing insights into the pharmacokinetics and pharmacodynamics of such compounds (J. Maurizis et al., 1997).
特性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-7-8-14(2)17(9-13)18(21)20-12-19(22)10-15-5-3-4-6-16(15)11-19/h3-9,22H,10-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUWSLCDJQCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

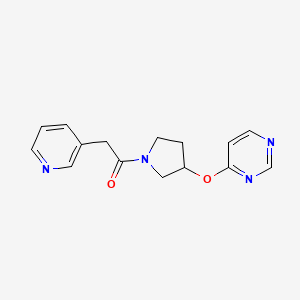


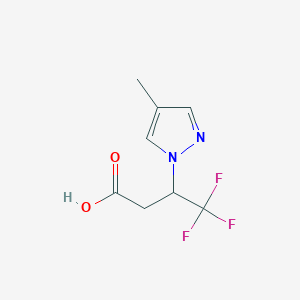
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

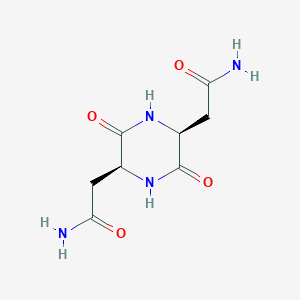
![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)
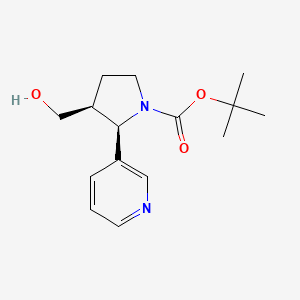
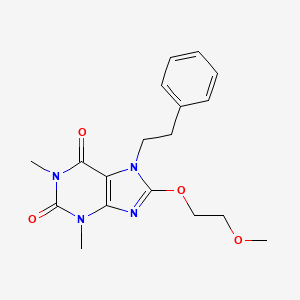
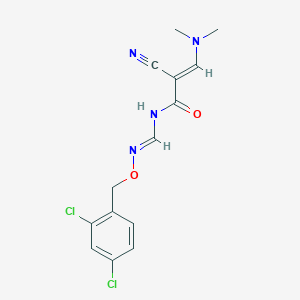
![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)
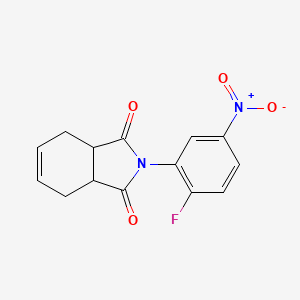
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)